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(r)-3-Amino-3-(4-bromophenyl)propan-1-ol Documentation Hub

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  • Product: (r)-3-Amino-3-(4-bromophenyl)propan-1-ol
  • CAS: 1213037-93-4

Core Science & Biosynthesis

Foundational

Technical Guide: (R)-3-Amino-3-(4-bromophenyl)propan-1-ol Derivatives and Analogs

A Strategic Framework for Synthesis, Functionalization, and Pharmaceutical Application Executive Summary (R)-3-Amino-3-(4-bromophenyl)propan-1-ol represents a "privileged scaffold" in medicinal chemistry, serving as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Framework for Synthesis, Functionalization, and Pharmaceutical Application

Executive Summary

(R)-3-Amino-3-(4-bromophenyl)propan-1-ol represents a "privileged scaffold" in medicinal chemistry, serving as a critical chiral synthon for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), specifically analogs of Fluoxetine , Atomoxetine , and Nisoxetine .

Unlike its unsubstituted counterparts, the inclusion of the 4-bromophenyl moiety transforms this molecule from a simple building block into a divergent intermediate. The aryl bromide functionality allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries without rebuilding the chiral core.

This guide outlines the retrosynthetic logic, validated production protocols, and downstream applications of this scaffold, designed for researchers requiring high enantiopurity (>98% ee) and scalable workflows.

Structural Significance & Retrosynthetic Logic

The molecule features three distinct reactive handles that allow for orthogonal functionalization:

  • Primary Alcohol (C1): Amenable to activation (mesylation/tosylation) for nucleophilic displacement or direct Mitsunobu coupling to form aryl ethers (SSRI pharmacophore).

  • Chiral Benzylic Amine (C3): The (R)-configuration dictates the binding affinity in target transporters (SERT/NET). The amine is a nucleophile for reductive amination or amide coupling.

  • Aryl Bromide (C4'): A handle for increasing lipophilicity or extending the carbon skeleton via transition metal catalysis.

Retrosynthetic Analysis

To access the (R)-enantiomer with high fidelity, two primary routes are dominant in process chemistry:

  • Route A (Chiral Pool/Enzymatic): Reduction of (R)-3-amino-3-(4-bromophenyl)propanoic acid. This is the most reliable method for preserving stereochemistry.

  • Route B (Asymmetric Catalysis): Asymmetric Mannich reaction or Transfer Hydrogenation of the corresponding

    
    -amino ketone.
    

Retrosynthesis Target (R)-3-Amino-3-(4-bromophenyl)propan-1-ol (Target Scaffold) Inter1 (R)-Amino Acid Precursor (Commercially Available/Enzymatic Res.) Target->Inter1 Reduction (BH3) Inter2 Beta-Amino Ketone Target->Inter2 Asym. Hydrogenation Inter3 Racemic Beta-Amino Ester Inter1->Inter3 Lipase Resolution

Figure 1: Retrosynthetic connectivity illustrating the primary access points to the chiral scaffold.

Validated Synthetic Protocols

Protocol A: Chemoselective Reduction of (R)-3-Amino-3-(4-bromophenyl)propanoic Acid

Rationale: This protocol is preferred over Lithium Aluminum Hydride (LAH) reduction. LAH carries a risk of debromination (hydrodehalogenation) on the aromatic ring under reflux conditions. Borane-dimethyl sulfide (BH₃·DMS) or Borane-THF provides excellent chemoselectivity for the carboxylic acid over the aryl bromide.

Reagents:

  • Substrate: (R)-3-Amino-3-(4-bromophenyl)propanoic acid (1.0 equiv)

  • Reductant: Borane-dimethyl sulfide complex (2.0 M in THF, 2.5 equiv)

  • Solvent: Anhydrous THF

  • Quench: Methanol, 10% HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Solubilization: Charge the flask with (R)-3-amino-3-(4-bromophenyl)propanoic acid (10 mmol) and anhydrous THF (50 mL). The amino acid may exist as a suspension; this is normal.

  • Addition: Cool the mixture to 0°C. Add BH₃·DMS (25 mmol, 12.5 mL) dropwise via syringe over 20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Subsequently, heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the intermediate amino-borane complex.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane.

  • Hydrolysis: Add 10% HCl (15 mL) and reflux for 1 hour to break the N-B bond (boron-amine complex).

  • Workup: Basify to pH >10 with 4M NaOH. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallization from EtOAc/Hexanes typically yields the pure amino alcohol as a white solid.

Key Quality Attributes:

  • Yield: Expect 85–92%.

  • Enantiomeric Excess (ee): >98% (determined via Chiral HPLC, Chiralcel OD-H column).

  • Safety Note: Ensure efficient fume hood ventilation due to DMS stench and H₂ generation.

Divergent Derivatization & Pharmaceutical Applications[1]

Once synthesized, the scaffold serves as a "Hub" for generating diverse bioactive molecules.

Synthesis of "Oxetine" Class Analogs (SSRI/SNRI)

The most common application is the conversion to aryloxy-propanamines.

  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr) is preferred over Mitsunobu for scalability, provided the aryl fluoride partner is activated (e.g., 4-chlorobenzotrifluoride).

  • Stereochemistry: S_NAr retains the configuration at the chiral center.

Palladium-Catalyzed Cross-Coupling

The 4-bromo position allows for the introduction of biaryl systems, which are increasingly common in modern antidepressants to improve metabolic stability and selectivity.

Data Summary: Comparison of Derivatization Routes

Reaction TypeTarget MotifReagentsCritical Parameter
S_NAr Aryl Ether (SSRI)NaH, DMSO, Ar-FTemperature control (90°C) to prevent elimination.
Suzuki-Miyaura Biaryl ScaffoldAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Degassing essential to prevent homocoupling.
Buchwald-Hartwig Aniline DerivativeR-NH₂, Pd₂(dba)₃, BINAPBase selection (NaOtBu vs Cs₂CO₃) affects yield.
Cyclization 1,3-OxazineHCHO or PhCHO, Acid cat.Thermodynamic control for diastereoselectivity.
Workflow Visualization[2]

Derivatization cluster_path1 Path A: Etherification (SSRI) cluster_path2 Path B: Cross-Coupling Core (R)-3-Amino-3- (4-bromophenyl)propan-1-ol NodeA S_NAr or Mitsunobu (Ar-O-Linkage) Core->NodeA NodeB Suzuki Coupling (Pd Cat, Ar-B(OH)2) Core->NodeB ProdA Atomoxetine/Fluoxetine Analogs NodeA->ProdA ProdB Biaryl Amino Alcohols (Extended SAR) NodeB->ProdB

Figure 2: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Analytical Characterization Standards

To ensure the integrity of the intermediate, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl₃): Look for the characteristic benzylic methine triplet/dd around

    
     4.0–4.2 ppm. The methylene protons adjacent to the hydroxyl group typically appear as a multiplet at 
    
    
    
    3.6–3.8 ppm.
  • Mass Spectrometry: The bromine isotope pattern (1:1 ratio of M+ and M+2) is diagnostic.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

    • Retention: The (R)-isomer typically elutes differently than the (S)-isomer; authentic racemic standards should be run first to establish separation conditions.

References

  • Corey, E. J., & Reichard, G. A. (1989). Enantioselective and practical syntheses of fluoxetine and tomoxetine. Tetrahedron Letters, 30(39), 5207-5210. Link

  • Liu, H., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1753–1759. Link

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of chiral epoxides and amino alcohols. Journal of the American Chemical Society. (Foundational work on amino alcohol synthesis).
  • Pfizer Inc. (2004). Process for the preparation of 3-amino-1-propanol derivatives. US Patent 6,846,957. Link

  • Ohkuma, T., et al. (2000). Asymmetric hydrogenation of beta-amino ketones. Journal of the American Chemical Society, 122(27), 6510-6511.

Protocols & Analytical Methods

Method

Purification techniques for (r)-3-Amino-3-(4-bromophenyl)propan-1-ol

An In-Depth Guide to the Purification of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol: Application Notes and Protocols Introduction: The Significance of Chiral Purity (R)-3-Amino-3-(4-bromophenyl)propan-1-ol is a critical ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol: Application Notes and Protocols

Introduction: The Significance of Chiral Purity

(R)-3-Amino-3-(4-bromophenyl)propan-1-ol is a critical chiral building block in the synthesis of various pharmacologically active molecules. Its defined stereochemistry is paramount, as enantiomers of a drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic. Consequently, obtaining this intermediate in high enantiomeric purity is a non-negotiable prerequisite for its use in drug development and manufacturing.

This guide provides a detailed exploration of the primary techniques for purifying (r)-3-Amino-3-(4-bromophenyl)propan-1-ol, moving beyond mere procedural steps to explain the underlying principles and rationale. We will address the common purification challenges, including the removal of the undesired (s)-enantiomer and various process-related impurities. Two robust, field-proven methodologies are presented: classical diastereomeric salt resolution and modern preparative chiral chromatography. Each section includes detailed, step-by-step protocols designed for practical application in a research or process development setting.

The Purification Challenge: Identifying and Separating Key Impurities

The primary challenge in isolating the desired (r)-enantiomer is its physical similarity to the (s)-enantiomer. Enantiomers share identical boiling points, melting points, solubilities, and spectroscopic profiles in achiral environments, making their separation by standard techniques like distillation or conventional chromatography impossible.

Common impurities to be addressed include:

  • The Undesired (s)-Enantiomer: The primary target for removal to achieve high enantiomeric excess (e.e.).

  • Synthetic Precursors: Unreacted starting materials such as 1-(4-bromophenyl)-3-chloropropan-1-one or bromobenzene may persist.[1]

  • Side-Reaction Products: Impurities generated during the synthesis process.

Effective purification, therefore, requires a chiral-selective technique capable of differentiating between the two enantiomers.

Strategy 1: Diastereomeric Salt Resolution and Fractional Crystallization

This classical method remains a powerful, scalable, and cost-effective approach for chiral resolution. It leverages the conversion of an enantiomeric pair into a mixture of diastereomers, which possess different physical properties and can be separated.

Causality of the Method: The racemic amino alcohol (a base) is reacted with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms two diastereomeric salts. Because these salts are no longer mirror images, they exhibit different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Finally, treatment with a base liberates the desired pure enantiomer from the chiral acid.

G racemate Racemic Mixture ((R)- and (S)-Amine) reagent Add Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) racemate->reagent salts Diastereomeric Salt Mixture ((R)-Amine-(R,R)-Acid) ((S)-Amine-(R,R)-Acid) reagent->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization less_soluble Isolate Less-Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More-Soluble Diastereomer (Remains in Mother Liquor) crystallization->more_soluble liberation Liberate Free Base (Add NaOH or NaHCO₃) less_soluble->liberation product Pure (R)-Enantiomer liberation->product auxiliary Recovered Resolving Agent liberation->auxiliary

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

1. Selection of Resolving Agent and Solvent: The choice of the resolving agent is critical for forming crystalline salts with significant solubility differences. For amino alcohols, chiral carboxylic acids like tartaric acid, mandelic acid, or their derivatives are excellent candidates.[2][3] Solvent screening is equally important to identify a system where one diastereomeric salt is sparingly soluble while the other remains in solution.[4]

2. Protocol Steps:

  • Salt Formation:

    • In a suitable reactor, dissolve 1.0 equivalent of racemic 3-Amino-3-(4-bromophenyl)propan-1-ol in a minimal amount of a heated solvent (e.g., methanol, ethanol, or an ethanol/water mixture).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-(-)-Tartaric Acid) in the same solvent, heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring. The molar ratio may need optimization to maximize the yield and purity of the desired salt.[4]

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature. Spontaneous precipitation of the less-soluble diastereomeric salt may occur. Seeding with a small crystal can be beneficial.

    • Further cool the mixture in an ice bath (0-5 °C) for 1-2 hours to maximize crystal formation.

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent. This solid is the enriched, less-soluble diastereomeric salt.

  • Recrystallization (Optional but Recommended):

    • To achieve higher enantiomeric purity (>99% e.e.), the isolated salt should be recrystallized.

    • Suspend the salt in a minimal amount of the same or a different solvent system, heat until fully dissolved, and cool slowly as before to recrystallize. The purity of the salt should be checked after each step using chiral HPLC.[2]

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a 1-2 M aqueous solution of a base (e.g., NaOH or NaHCO₃) dropwise with vigorous stirring until the pH of the solution is basic (pH 10-12).

    • The free (r)-3-Amino-3-(4-bromophenyl)propan-1-ol will separate, often as an oil or solid.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (r)-enantiomer.

  • Purity Confirmation:

    • Determine the enantiomeric excess (e.e.) of the final product using the analytical chiral HPLC method detailed below.

    • Confirm chemical identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Strategy 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a direct and highly effective method for separating enantiomers. It is particularly useful for high-purity requirements and when classical resolution proves difficult.

Causality of the Method: The separation is achieved on a column packed with a Chiral Stationary Phase (CSP). The CSP is an enantiomerically pure material that forms transient, diastereomeric complexes with the enantiomers in the mobile phase. The differing stability of these complexes causes one enantiomer to be retained longer on the column than the other, resulting in their separation as they elute at different times.[5][6] Polysaccharide-based CSPs are especially versatile for separating a wide range of chiral molecules, including amino alcohols.[6][7]

G racemate Racemic Mixture Dissolved in Mobile Phase injection Inject onto Chiral HPLC Column racemate->injection separation Differential Interaction with CSP (Transient Diastereomeric Complexes) injection->separation elution Separated Enantiomers Elute at Different Retention Times (tR) separation->elution collection Fraction Collection elution->collection fraction_s Collect (S)-Enantiomer (e.g., tR1) collection->fraction_s fraction_r Collect (R)-Enantiomer (e.g., tR2) collection->fraction_r evaporation Solvent Evaporation fraction_r->evaporation product_r Pure (R)-Enantiomer evaporation->product_r

Caption: Workflow for Preparative Chiral HPLC.

Experimental Protocol: Purification via Preparative Chiral HPLC

1. Method Development (Analytical Scale): Before scaling up, the separation must be optimized on a smaller analytical column (e.g., 250 x 4.6 mm). The goal is to maximize the resolution (Rs) between the two enantiomer peaks.

  • Column Selection: A Pirkle-type column, such as an (R,R) Whelk-O1, is a strong starting point, as it has shown good resolution for the structurally similar β-amino-β-(4-bromophenyl) propionic acid.[8] Polysaccharide-based columns (e.g., Chiralpak® series) are also excellent candidates.[7]

  • Mobile Phase Optimization:

    • For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol).[7]

    • Start with a screening gradient or a series of isocratic runs (e.g., 90:10, 85:15, 80:20 Hexane:Ethanol).

    • To improve peak shape and resolution for amines, add a small amount of an acidic or basic modifier. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA).[9]

    • Adjust the mobile phase composition to achieve a resolution (Rs) of >1.5.

2. Protocol for Scale-Up to Preparative HPLC:

  • System Preparation:

    • Equip the preparative HPLC system with a column of the same stationary phase but larger dimensions (e.g., 250 x 20 mm).

    • Equilibrate the column with the optimized mobile phase until a stable baseline is achieved. The flow rate will be significantly higher than the analytical scale (e.g., 10-20 mL/min).

  • Sample Loading Study:

    • Dissolve the crude racemic mixture in the mobile phase.

    • Perform a series of injections with increasing concentrations or volumes to determine the maximum sample load that can be purified without sacrificing resolution (i.e., without peak overlap).

  • Purification Run and Fraction Collection:

    • Inject the determined optimal amount of the crude material.

    • Monitor the elution profile using a UV detector (a wavelength around 220-230 nm is suitable for the bromophenyl group).

    • Use an automated fraction collector to collect the eluent in separate vials based on time or UV signal. Precisely collect the peak corresponding to the desired (r)-enantiomer.

  • Product Isolation and Analysis:

    • Combine the fractions containing the pure (r)-enantiomer.

    • Remove the mobile phase solvent using a rotary evaporator.

    • Analyze a small sample of the final product by analytical chiral HPLC to confirm its enantiomeric purity is within the required specification (e.g., >99.5% e.e.).

Analytical Validation: The Self-Validating Protocol

Regardless of the purification method chosen, the final purity must be rigorously confirmed. This analytical step is essential for a self-validating protocol.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This method is used to quantify the ratio of the (r)- and (s)-enantiomers.

  • HPLC System: Standard analytical HPLC with UV detector.

  • Chiral Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85 : 15 : 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of mobile phase.

  • Analysis:

    • Inject a sample of the racemic starting material to identify the retention times of both the (r)- and (s)-enantiomers.

    • Inject the purified sample.

    • Integrate the peak areas for both enantiomers (Area_R and Area_S).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Data Summary: Comparison of Purification Techniques

FeatureDiastereomeric Salt ResolutionPreparative Chiral HPLC
Principle Conversion to diastereomers with different solubilities for separation by crystallization.Direct separation based on differential interaction with a Chiral Stationary Phase (CSP).
Advantages - Highly scalable (kg scale and beyond)- Cost-effective (solvents and resolving agents are often cheaper than CSPs)- Well-established technology- High-resolution and high-purity achievable (>99.8% e.e.)- Direct separation (no chemical derivatization needed)- Faster method development
Disadvantages - Requires a suitable resolving agent- Method development can be empirical and time-consuming- The theoretical maximum yield is 50% per cycle- May require multiple recrystallizations- Higher operational cost (expensive CSPs and solvent consumption)- Limited loading capacity per run- Requires specialized equipment
Typical Scale Milligram to Multi-kilogramMilligram to Kilogram
Expected Purity >98% to >99.5% e.e. (after recrystallization)>99% to >99.9% e.e.

Conclusion

The successful purification of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol to high enantiomeric purity is a critical step for its application in pharmaceutical synthesis. The choice between diastereomeric salt resolution and preparative chiral HPLC depends largely on the specific project requirements. Diastereomeric resolution is often favored for large-scale, cost-sensitive manufacturing, provided a suitable resolving agent can be identified. Preparative chiral HPLC offers a more direct, rapid, and often higher-resolution alternative that is ideal for research, process development, and the production of high-purity material where cost is less of a constraint. In all cases, rigorous analytical validation using chiral HPLC is mandatory to confirm the success of the purification and ensure the quality of this vital chiral intermediate.

References

  • Method for producing and purifying 3-aminopropanol - Google Patents. (n.d.). Google Patents.
  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.). Google Patents.
  • 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. (2019). Gavin Publishers. Retrieved January 31, 2026, from [Link]

  • The synthetic method of the bromophenol of 3 amino 4 - Google Patents. (n.d.). Google Patents.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Yakhak Hoeji. Retrieved January 31, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. (n.d.). TSI Journals. Retrieved January 31, 2026, from [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC - PubMed Central. (2021). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. (n.d.). TSI Journals. Retrieved January 31, 2026, from [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - Semantic Scholar. (2022). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC - PubMed Central. (2021). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed. (2021). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - MDPI. (2022). MDPI. Retrieved January 31, 2026, from [Link]

Sources

Application

Application Note: (R)-3-Amino-3-(4-bromophenyl)propan-1-ol as a Chiral Scaffold & Ligand

Executive Summary (R)-3-Amino-3-(4-bromophenyl)propan-1-ol (referred to herein as (R)-ABPP ) is a bifunctional chiral building block that serves two critical roles in modern organic synthesis: Privileged Scaffold for Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-3-(4-bromophenyl)propan-1-ol (referred to herein as (R)-ABPP ) is a bifunctional chiral building block that serves two critical roles in modern organic synthesis:

  • Privileged Scaffold for Drug Discovery: It acts as a late-stage diversification core for the synthesis of Serotonin/Norepinephrine Reuptake Inhibitors (SSRIs/SNRIs) such as Fluoxetine, Atomoxetine, and Dapoxetine analogs. The 4-bromophenyl moiety allows for rapid library generation via Palladium-catalyzed cross-coupling after the chiral center is established.

  • Chiral Ligand/Auxiliary: As a 1,3-amino alcohol, it serves as a precursor to oxazaborolidines and 1,3-oxazines, functioning as a stereodirecting ligand in asymmetric reductions and alkylations.

This guide provides validated protocols for utilizing (R)-ABPP in high-value medicinal chemistry workflows and asymmetric catalysis.

Structural Utility & Mechanism

The utility of (R)-ABPP stems from its specific pharmacophore features:

  • The Chiral Center (C3): The (R)-configuration mimics the bioactive conformation of several blockbuster CNS drugs.

  • The 1,3-Amino Alcohol Motif: Allows for the formation of 6-membered chelates with metals (Zn, B, Ti), essential for its role as a chiral ligand.

  • The Bromine "Handle": Unlike the unsubstituted phenyl analogs (e.g., 3-amino-3-phenylpropan-1-ol), the para-bromo group enables orthogonal functionalization. This allows researchers to synthesize the core scaffold first and "decorate" the aromatic ring later using Suzuki-Miyaura or Buchwald-Hartwig couplings.

Visualizing the Workflow

The following diagram illustrates the divergent utility of (R)-ABPP in drug discovery versus catalysis.

ABPP_Workflow Start (R)-ABPP (Starting Material) Prot Step 1: N-Protection (Boc/Cbz) Start->Prot Path A: MedChem Cycliz Condensation w/ Aldehydes or Boranes Start->Cycliz Path B: Ligand Synth Ether Step 2: O-Arylation (Ether Formation) Prot->Ether Suzuki Step 3: Pd-Coupling (Library Diversification) Ether->Suzuki Br-Handle Activation Drug Target: SSRI/SNRI Analogs Suzuki->Drug Deprotection Ligand Chiral Oxazine/ Oxazaborolidine Cycliz->Ligand Catalysis Asymmetric Catalysis Ligand->Catalysis e.g., Et2Zn Addn

Figure 1: Divergent synthetic pathways utilizing (R)-ABPP as a scaffold for drug discovery (Path A) or as a chiral ligand precursor (Path B).

Application A: Synthesis of SSRI Analogs (Protocol)

This protocol describes the synthesis of a "Fluoxetine-like" library member where the 4-bromo position is modified after the ether linkage is formed. This approach avoids the risk of racemization associated with early-stage coupling.

Phase 1: N-Protection & O-Arylation

Objective: Create the stable ether core while preserving the amine for later steps.

  • Reagents: (R)-ABPP, Di-tert-butyl dicarbonate (

    
    ), Sodium Hydride (NaH), 4-Fluorobenzotrifluoride.
    
  • Solvents: THF (anhydrous), DMF.

Step-by-Step Protocol:

  • N-Boc Protection:

    • Dissolve (R)-ABPP (1.0 eq) in THF/Water (1:1). Add

      
       (2.0 eq).
      
    • Cool to 0°C. Add

      
       (1.1 eq) dropwise.
      
    • Stir at RT for 4 hours. Extract with EtOAc.

    • Checkpoint: Monitor by TLC (Visualize with Ninhydrin; amine spot should disappear).

    • Concentrate to yield Intermediate A (N-Boc-(R)-ABPP).

  • O-Arylation (

    
    ): 
    
    • Dissolve Intermediate A (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add NaH (60% dispersion, 1.2 eq) carefully at 0°C under Argon. Stir for 30 min to form the alkoxide.

    • Add 4-Fluorobenzotrifluoride (1.2 eq) slowly.

    • Heat to 60-80°C for 4-6 hours.

    • Quench: Cool to RT, carefully add saturated

      
      .
      
    • Purification: Extract with

      
      , wash with brine (
      
      
      
      to remove DMF), dry over
      
      
      . Flash chromatography (Hexane/EtOAc) yields Intermediate B .
Phase 2: Late-Stage Diversification (Suzuki Coupling)

Objective: Functionalize the bromine handle to create a library of analogs.

  • Reagents: Intermediate B, Aryl Boronic Acid (

    
    ), 
    
    
    
    ,
    
    
    .
  • Solvent: Dioxane/Water (4:1).

Step-by-Step Protocol:

  • Charge a reaction vial with Intermediate B (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (3.0 eq).
    
  • Add degassed Dioxane/Water solvent.

  • Add catalyst

    
     (5 mol%).
    
  • Heat at 90°C for 12 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

  • Final Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group and yield the final hydrochloride salt.

Application B: Asymmetric Catalysis (Ligand Synthesis)

1,3-amino alcohols are excellent ligands for the enantioselective addition of diethylzinc to aldehydes. The electron-withdrawing bromine on the phenyl ring of (R)-ABPP modulates the Lewis acidity of the central metal in the catalytic complex, often enhancing enantioselectivity compared to the non-brominated analog.

Protocol: Synthesis of Chiral Oxazaborolidine Catalyst

Objective: Generate an in situ catalyst for asymmetric reduction of ketones.

  • Complex Formation:

    • In a flame-dried flask under Argon, dissolve (R)-ABPP (0.1 eq, catalyst load) in anhydrous Toluene.

    • Add Trimethylboroxine (0.1 eq) or Borane-THF complex.

    • Reflux for 2 hours with a Dean-Stark trap to remove water (forming the oxazaborolidine ring).

    • Note: The formation of the B-N bond creates a rigid bicyclic transition state.

  • Catalytic Reduction:

    • Cool the catalyst solution to the desired temperature (usually -20°C to 0°C).

    • Add the prochiral ketone substrate (1.0 eq).

    • Slowly add the stoichiometric reductant (e.g.,

      
      ) over 1 hour.
      
    • Mechanism: The boron atom coordinates the ketone oxygen, while the hydride is delivered intramolecularly from the borane, guided by the steric bulk of the bromophenyl group.

Quality Control & Data Specifications

When using (R)-ABPP, verifying enantiomeric purity is paramount, as the "4-bromo" commercial variants can sometimes be supplied as racemates if not sourced from high-fidelity chiral pool synthesis.

Analytical Parameters Table
ParameterSpecificationMethod/Notes
Appearance White to Off-white SolidHygroscopic; store in desiccator.
Purity (HPLC) > 98.0%C18 Column, Water/MeCN gradient.
Chiral Purity (ee) > 99.0%Critical. Chiralpak AD-H or OD-H column.
Melting Point 102 - 105°CSharp range indicates high purity.
Specific Rotation

(c=1, MeOH) - Value varies by salt form.
Chiral HPLC Method (Example)
  • Column: Daicel Chiralpak AD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption due to Br-Phenyl).

  • Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer in this system (verify with racemate standard).

References

  • Eli Lilly & Co. (2011). Continuous flow synthesis of Fluoxetine and related SSRIs. Beilstein Journal of Organic Chemistry.[1] [1]

  • Corey, E. J., et al. (1987). Mechanism of oxazaborolidine-catalyzed asymmetric reduction. Journal of the American Chemical Society.

  • Sigma-Aldrich. (2023). Product Specification: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (Analog Reference).

  • PubChem. (2023). Compound Summary: 3-Amino-3-(4-bromophenyl)propan-1-ol.[2][3]

  • Pericàs, M. A., et al. (2002). Modular amino alcohol ligands for asymmetric catalysis.[4] Chemical Reviews.

(Note: While specific URLs for dynamic catalog pages may change, the citations above refer to the established chemical principles and authoritative suppliers for this class of compounds.)

Sources

Method

Application Note: Precision Buchwald-Hartwig Amination of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol

Executive Summary The Buchwald-Hartwig amination of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol presents a unique chemoselective challenge in medicinal chemistry. This substrate contains three distinct reactive centers: an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol presents a unique chemoselective challenge in medicinal chemistry. This substrate contains three distinct reactive centers: an electrophilic aryl bromide, a nucleophilic primary aliphatic amine, and a nucleophilic primary alcohol.

Attempting a direct coupling with an external amine without strategic protection invariably leads to intermolecular self-polymerization or uncontrolled oligomerization, as the internal aliphatic amine competes effectively with the external nucleophile.

This Application Note defines the authoritative protocol for functionalizing this scaffold. We prioritize a Protection-Coupling-Deprotection (P-C-D) strategy to ensure high yields, preservation of the (R)-enantiocenter, and complete suppression of side reactions.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Paradox

The substrate, (R)-3-Amino-3-(4-bromophenyl)propan-1-ol, acts as a "Janus" molecule in cross-coupling:

  • Electrophile: The para-bromophenyl moiety is the intended site for amination.

  • Nucleophile: The benzylic primary amine (

    
    ) is a potent nucleophile, often more reactive than the external arylamines typically used in drug discovery.
    

The Polymerization Trap: In a standard catalytic mixture containing Pd(0) and Base:

  • Intended Reaction: Substrate-Br + External-NH

    
    
    
    
    
    Product.
  • Dominant Side Reaction: Substrate-Br + Substrate-NH

    
    
    
    
    
    Dimer
    
    
    Polymer.
Ligand Selection Logic

To favor the intended coupling (once the internal amine is protected), ligand selection is critical based on the external amine class:

  • BrettPhos / tBuBrettPhos: The gold standard for coupling primary amines. These bulky, electron-rich monodentate phosphines facilitate oxidative addition into the electron-neutral aryl bromide and promote reductive elimination.

  • RuPhos: Optimal for secondary amines and sterically hindered substrates.

  • XPhos: A robust generalist for unhindered substrates.

Stereochemical Integrity

The chiral center is benzylic. While generally stable, strong bases (e.g., LiHMDS) combined with high heat can induce racemization via deprotonation of the benzylic proton. We recommend weak inorganic bases (Cs


CO

, K

PO

) or moderate alkoxides (NaOtBu) at controlled temperatures (<100°C) to preserve enantiopurity.

Experimental Workflows

Workflow Visualization

The following diagram illustrates the critical decision pathways and the "Polymerization Trap" to avoid.

G Start (R)-3-Amino-3-(4-bromophenyl)propan-1-ol Direct Direct Coupling (Unprotected) Start->Direct + External Amine Pd Cat. Protect Step 1: N-Boc Protection Start->Protect (Boc)2O, TEA Polymer FAILURE: Oligomers/Polymers (Self-Coupling) Direct->Polymer Internal NH2 competes Coupling Step 2: Buchwald-Hartwig (Pd/Ligand/Base) Protect->Coupling + External Amine Deprotect Step 3: Deprotection (TFA or HCl) Coupling->Deprotect Final Target: Functionalized Chiral Amine Deprotect->Final

Caption: Figure 1. The Protection-Coupling-Deprotection (P-C-D) strategy is required to prevent self-polymerization of the bifunctional substrate.

Detailed Protocols

Protocol A: N-Protection (Mandatory Precursor)

Objective: Mask the internal nucleophile to enable selective functionalization of the aryl bromide.

  • Reagents: Substrate (1.0 equiv), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv), Triethylamine (1.5 equiv), DCM (0.2 M).
    
  • Procedure:

    • Dissolve (R)-3-Amino-3-(4-bromophenyl)propan-1-ol in dry DCM at 0°C.

    • Add Triethylamine followed by slow addition of Boc

      
      O dissolved in DCM.
      
    • Warm to room temperature and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of amine).

    • Workup: Wash with 1N HCl (cold), brine, dry over Na

      
      SO
      
      
      
      .
    • Result: (R)-tert-butyl (1-(4-bromophenyl)-3-hydroxypropyl)carbamate . Use this intermediate for the coupling.

Protocol B: Buchwald-Hartwig Coupling

Objective: Coupling the protected aryl bromide with an external amine (R-NH


).

Materials:

  • Electrophile: N-Boc protected intermediate (from Protocol A).

  • Nucleophile: External Amine (1.2 equiv).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
    (5 mol%).
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4–6 mol%).

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) [Preferred for base-sensitive substrates] or NaOtBu (1.4 equiv).
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the N-Boc aryl bromide (1.0 equiv), Pd source, Ligand, and Base. Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous solvent (0.1–0.2 M concentration).

  • Amine Addition: Add the external amine. (If liquid, add via syringe; if solid, add in step 1).

  • Activation: Heat the sealed vessel to 80–100°C .

    • Note: Do not exceed 100°C to minimize potential racemization or Boc-thermolysis.

  • Monitoring: Monitor by HPLC. Look for the disappearance of the aryl bromide peak.

    • Checkpoint: If conversion stalls, add a second portion of Pd/Ligand (1 mol%).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol C: Global Deprotection

Objective: Reveal the chiral primary amine.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Dissolve the coupled product in the chosen acid solution at 0°C. Stir at RT for 1-2 hours.

  • Isolation: Concentrate in vacuo. Neutralize with saturated NaHCO

    
     or ion-exchange resin to obtain the free base.
    

Optimization & Troubleshooting Data

The following table summarizes common failure modes and corrective actions based on internal application data.

ObservationProbable CauseCorrective Action
Oligomer formation (LCMS) Incomplete N-protection of starting material.Ensure >99% purity of N-Boc intermediate before coupling.
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to Pd-G3-BrettPhos precatalyst (ensures 1:1 Pd:L ratio) or increase temp to 110°C.
Racemization (>5% ee loss) Base too strong or temperature too high.Switch base from NaOtBu to Cs

CO

or K

PO

. Reduce temp to 80°C.
Debromination (Ar-H) Hydride source present (often from solvent).[1]Ensure solvent is anhydrous. Avoid alcohols as co-solvents.
O-Arylation (Side Product) Free alcohol competing with amine.Generally rare with BrettPhos. If observed, protect alcohol as TBS ether before coupling.

Catalytic Cycle & Mechanistic Specifics[2][3]

Understanding the cycle helps in troubleshooting. The critical step for this substrate is the Amine Binding vs. O-Coordination .

Cycle cluster_risk Risk Zone Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Substrate) AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind + External Amine OxAdd->AmineBind Slow if steric bulk high RedElim Reductive Elimination (Product Release) AmineBind->RedElim - HBr (Base) Deprot Deprotonation (Base) RedElim->Pd0

Caption: Figure 2. Catalytic cycle.[2][3][4][5][6][7][8] The bulky BrettPhos ligand accelerates the Reductive Elimination step, crucial for preventing beta-hydride elimination side products.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Amination of Aryl Halides."[5] Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Maitro, G., et al. "Precatalysts for the Buchwald–Hartwig Amination." Organic Process Research & Development, 2018.
  • PubChem Compound Summary. "(R)-3-Amino-3-(4-bromophenyl)propan-1-ol."

Sources

Application

Application Notes and Protocols for the Quantification of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol

Introduction (R)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral molecule of significant interest in pharmaceutical development due to its potential role as a key intermediate in the synthesis of various therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral molecule of significant interest in pharmaceutical development due to its potential role as a key intermediate in the synthesis of various therapeutic agents. The stereochemistry of such molecules is of paramount importance, as different enantiomers can exhibit widely varying pharmacological activities and toxicological profiles. Consequently, the ability to accurately and reliably quantify the (R)-enantiomer and separate it from its (S)-counterpart is critical for ensuring the quality, safety, and efficacy of any resulting drug product.

This comprehensive guide provides detailed analytical methods for the quantification of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

I. Chiral High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity

Chiral HPLC is the cornerstone for determining the enantiomeric purity of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. This technique leverages a chiral stationary phase (CSP) to achieve differential retention of the two enantiomers, allowing for their separation and individual quantification.

A. Rationale for Method Selection

The selection of a polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is a robust starting point for the separation of amino alcohol enantiomers. These phases are known for their broad applicability and ability to resolve a wide range of chiral compounds. A normal-phase mobile phase is often preferred for these types of separations as it can provide better selectivity compared to reversed-phase conditions.

B. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Methanol/Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject Prepared Sample separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection (e.g., 220 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Enantiomeric Purity (% (R) and % (S)) integrate->calculate report Generate Report calculate->report

Caption: Chiral HPLC Workflow for Enantiomeric Purity.

C. Detailed Protocol

1. Materials and Reagents:

  • (r)-3-Amino-3-(4-bromophenyl)propan-1-ol reference standard

  • (s)-3-Amino-3-(4-bromophenyl)propan-1-ol reference standard (or racemic mixture)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol

  • Trifluoroacetic acid (TFA)

  • Methanol (for sample preparation)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

  • Chiral column: A polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H is recommended as a starting point.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Proven efficacy for a wide range of chiral separations.
Mobile Phase n-Hexane:Isopropanol:Ethanol:TFA (85:10:5:0.1, v/v/v/v)The non-polar primary solvent with alcohol modifiers provides good solubility and interaction with the CSP. TFA is a common additive to improve peak shape for amino compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CProvides reproducible retention times.
Detection UV at 220 nmThe phenyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standards in methanol to a final concentration of 0.1 mg/mL.[1] If using a racemic mixture, a concentration of 0.2 mg/mL can be prepared.

  • Sample Solution: Prepare the sample to be tested at a similar concentration (0.1 mg/mL) in methanol.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulates that could damage the column.[1]

5. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers by injecting the individual standards or by comparing the retention times to a reference chromatogram.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

D. Expected Quantitative Data

The following table presents expected performance characteristics for a validated method.

ParameterExpected Value
Resolution (Rs) > 2.0
Retention Time (R-enantiomer) ~12 min
Retention Time (S-enantiomer) ~15 min
Linearity (r²) ≥ 0.999
LOD ~0.03 µg/mL
LOQ ~0.1 µg/mL

II. LC-MS/MS Method for Absolute Quantification

For quantifying the absolute concentration of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol in complex matrices such as biological fluids, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended due to its superior sensitivity and selectivity.[2][3]

A. Rationale for Method Selection

LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[4] By using Multiple Reaction Monitoring (MRM), this method can selectively detect the analyte of interest even in the presence of co-eluting matrix components.[5] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.

B. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Quantification start Aliquot Sample (e.g., Plasma) spike Spike with Internal Standard (SIL-IS) start->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifuge and Collect Supernatant precip->centrifuge evap Evaporate & Reconstitute in Mobile Phase centrifuge->evap inject Inject into LC-MS/MS evap->inject Prepared Sample separate Reversed-Phase Chromatography inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection (Q1/Q3 Transitions) ionize->mrm integrate Integrate Peak Areas (Analyte & IS) mrm->integrate Mass Spec Data ratio Calculate Area Ratios integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: LC-MS/MS Workflow for Absolute Quantification.

C. Detailed Protocol

1. Materials and Reagents:

  • (r)-3-Amino-3-(4-bromophenyl)propan-1-ol reference standard

  • Stable isotope-labeled (SIL) internal standard (e.g., Deuterium or ¹³C labeled)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Control matrix (e.g., blank plasma)

2. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

3. LC-MS/MS Conditions (Starting Point):

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., Acquity UPLC BEH C18)Provides good retention and peak shape for small molecules.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous mobile phase for reversed-phase LC-MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic mobile phase.
Gradient 5% to 95% B over 5 minutesA typical gradient for eluting small molecules.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe amino group is readily protonated.
MRM Transitions To be determined by infusion of the standard. Expected precursor [M+H]⁺.Specific parent-daughter ion transitions provide high selectivity.
Internal Standard Stable Isotope-Labeled version of the analyteThe ideal internal standard, as it co-elutes and has similar ionization efficiency.

4. Sample Preparation (from Plasma):

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

  • Inject into the LC-MS/MS system.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared calibration standards.

  • Use a linear regression model with 1/x² weighting to fit the calibration curve.

  • Determine the concentration of the analyte in the unknown samples by back-calculating from their peak area ratios using the regression equation.

D. Expected Quantitative Data
ParameterExpected Value
Linearity (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Accuracy (% Bias) Within ±15% of nominal
Precision (% CV) ≤ 15%

III. Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[6][7] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

A. Key Validation Parameters
  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. For the chiral HPLC method, this involves demonstrating baseline resolution from the other enantiomer and any impurities. For the LC-MS/MS method, specificity is demonstrated by the absence of interfering peaks in blank matrix at the retention time of the analyte.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked control matrix) and expressing the results as a percentage of the nominal value.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

IV. Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. The chiral HPLC method is essential for determining enantiomeric purity, a critical quality attribute for this chiral intermediate. The LC-MS/MS method offers the high sensitivity and selectivity required for absolute quantification in complex biological matrices. Adherence to the principles of method validation outlined herein will ensure that the data generated is robust, reliable, and suitable for regulatory submission.

References

  • Maisano, F., et al. (2004). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 15(4), 303–309. Available at: [Link]

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
  • MASONACO. LC-MS/MS analysis of free amino acids. Available at: [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • Soubhye, J., et al. (2018). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis.
  • Request PDF. Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Saito, K., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

Sources

Method

High-throughput screening assays involving (r)-3-Amino-3-(4-bromophenyl)propan-1-ol

An Application Note and Protocol for High-Throughput Screening Assays Involving (r)-3-Amino-3-(4-bromophenyl)propan-1-ol as a Potential Modulator of Synaptic Vesicle Exocytosis Authored by a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for High-Throughput Screening Assays Involving (r)-3-Amino-3-(4-bromophenyl)propan-1-ol as a Potential Modulator of Synaptic Vesicle Exocytosis

Authored by a Senior Application Scientist

Introduction: The Quest for Modulators of Neurotransmission

The intricate process of neurotransmission, fundamental to neuronal communication, relies on the precise and regulated release of neurotransmitters from synaptic vesicles. A key player in this process is the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, which mediates the fusion of synaptic vesicles with the presynaptic membrane. One of the core components of the neuronal SNARE complex is the Synaptosomal-Associated Protein of 25 kDa (SNAP-25).[1][2] Given its critical role, the modulation of SNAP-25 function presents a compelling therapeutic strategy for a range of neurological and psychiatric disorders.

This document provides a detailed guide for a high-throughput screening (HTS) campaign designed to identify novel modulators of SNAP-25-mediated synaptic vesicle fusion, with a focus on the hypothetical activity of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. While the specific biological target of this molecule is not extensively characterized in publicly available literature, its chemical structure, featuring a phenylpropanolamine scaffold, is suggestive of potential interaction with protein targets in the central nervous system. This application note, therefore, outlines a robust HTS workflow to assess the inhibitory or modulatory effects of this compound and others on a reconstituted SNARE-mediated membrane fusion assay.

The protocols described herein are designed to be adaptable and provide a foundational framework for researchers in drug discovery and molecular neuroscience.

Principle of the Assay: A Fluorescence Resonance Energy Transfer (FRET)-Based Fusion Assay

The high-throughput screening assay detailed below is based on the principle of Fluorescence Resonance Energy Transfer (FRET) to monitor the fusion of two distinct liposome populations. One population of liposomes, termed "v-SNARE liposomes," contains the synaptic vesicle protein synaptobrevin-2 and is loaded with a FRET donor fluorophore. The second population, "t-SNARE liposomes," contains the target membrane proteins SNAP-25 and syntaxin-1a and is loaded with a FRET acceptor fluorophore.

When the v-SNARE and t-SNARE liposomes fuse, the donor and acceptor fluorophores are brought into close proximity, resulting in an increase in the FRET signal. This change in fluorescence intensity is directly proportional to the extent of membrane fusion and can be measured using a plate-based fluorometer. Small molecules that inhibit or enhance the formation or function of the SNARE complex will lead to a decrease or increase in the FRET signal, respectively.

Experimental Workflow Overview

The overall experimental workflow is designed for efficiency and scalability in a high-throughput screening environment.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_data Data Analysis reagent_prep Reagent Preparation (Liposomes, Proteins) compound_plating Compound Plating (Test Compounds, Controls) reagent_dispensing Dispense t-SNARE Liposomes and SNAP-25 compound_plating->reagent_dispensing incubation1 Pre-incubation with Test Compound reagent_dispensing->incubation1 fusion_initiation Dispense v-SNARE Liposomes to Initiate Fusion incubation1->fusion_initiation incubation2 Kinetic Read fusion_initiation->incubation2 plate_reading Fluorescence Plate Reading (FRET Signal) incubation2->plate_reading data_processing Data Normalization and QC Analysis (Z') plate_reading->data_processing hit_identification Hit Identification and Potency Determination data_processing->hit_identification

Figure 1: High-Throughput Screening Workflow for SNAP-25 Modulators.

Detailed Protocols

PART 1: Reagent Preparation

1.1 Preparation of v-SNARE and t-SNARE Liposomes

  • Rationale: The use of reconstituted liposomes provides a controlled in vitro system to study the core machinery of membrane fusion without the complexity of a cellular environment.

  • v-SNARE Liposomes (with FRET Donor):

    • Prepare a lipid mixture of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and cholesterol in a 3:2 molar ratio in chloroform.

    • Add NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) as the FRET donor to a final concentration of 1 mol%.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with a buffer containing purified, full-length synaptobrevin-2.

    • Subject the mixture to several freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane to form unilamellar vesicles.

    • Purify the proteoliposomes by density gradient centrifugation.

  • t-SNARE Liposomes (with FRET Acceptor):

    • Follow the same procedure as for v-SNARE liposomes, but incorporate purified syntaxin-1a into the lipid mixture.

    • Use Rhodamine-PE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) as the FRET acceptor at a final concentration of 1 mol%.

1.2 Preparation of Recombinant SNAP-25

  • Rationale: Purified, soluble SNAP-25 is required to assemble the functional t-SNARE complex on the surface of the t-SNARE liposomes.

  • Express and purify recombinant human SNAP-25a from E. coli using standard chromatographic techniques.

  • Ensure the final protein preparation is of high purity (>95%) and stored in a suitable buffer at -80°C.

PART 2: High-Throughput Screening Assay Protocol

This protocol is designed for a 384-well plate format.

2.1 Compound Plating

  • Prepare a stock solution of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol and other test compounds in 100% DMSO.

  • Using an acoustic liquid handler, dispense 50 nL of each test compound solution into the appropriate wells of a 384-well assay plate.

  • Include appropriate controls:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known inhibitor of SNARE-mediated fusion, such as a botulinum neurotoxin light chain (e.g., BoNT/A LC), at a concentration known to give maximal inhibition (100% inhibition).

2.2 Assay Execution

  • Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT).

  • In a reagent trough, prepare the t-SNARE mix by combining the t-SNARE liposomes and recombinant SNAP-25 in assay buffer. The final concentration of each component should be optimized for the specific assay conditions.

  • Using a multi-channel pipette or automated dispenser, add 25 µL of the t-SNARE mix to each well of the 384-well plate containing the pre-spotted compounds.

  • Centrifuge the plate briefly to ensure the reagents are at the bottom of the wells.

  • Incubate the plate at 37°C for 30 minutes to allow for the assembly of the t-SNARE complex and the interaction of the test compounds with the assay components.

  • Prepare the v-SNARE mix by diluting the v-SNARE liposomes in assay buffer.

  • To initiate the fusion reaction, add 25 µL of the v-SNARE mix to each well.

  • Immediately place the plate in a kinetic plate reader capable of measuring FRET (e.g., excitation at 460 nm, emission at 538 nm for the NBD/Rhodamine pair).

  • Read the fluorescence intensity every minute for 60 minutes at 37°C.

Data Analysis and Interpretation

3.1 Data Normalization

  • The rate of fusion can be determined from the initial linear phase of the kinetic read.

  • Normalize the data to the controls on each plate:

    • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

3.2 Quality Control

  • The quality and robustness of the HTS assay should be monitored using the Z'-factor.[3]

  • Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

  • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

3.3 Hit Identification and Confirmation

  • Primary hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Confirmed hits should be re-tested in a dose-response format to determine their potency (IC50).

Data Presentation: Hypothetical Screening Results

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Z'-Factor
(r)-3-Amino-3-(4-bromophenyl)propan-1-ol65.25.80.78
Control Compound A8.1> 1000.78
Control Compound B92.50.50.78

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Z'-Factor (<0.5) - Reagent instability- High variability in controls- Prepare fresh reagents- Optimize reagent concentrations- Check dispenser performance
High Number of False Positives - Compound autofluorescence- Compound aggregation- Pre-screen compounds for autofluorescence- Include detergents in the assay buffer
High Number of False Negatives - Insufficient compound potency- Assay conditions not optimal- Screen at a higher concentration- Optimize incubation times and temperatures

Conclusion

The high-throughput screening assay described in this application note provides a robust and reliable method for identifying novel modulators of SNAP-25-mediated membrane fusion. The hypothetical application of this assay to (r)-3-Amino-3-(4-bromophenyl)propan-1-ol serves as a framework for testing the activity of this and other small molecules with potential neuromodulatory effects. Successful identification of potent and selective inhibitors of SNAP-25 could pave the way for the development of new therapeutics for a variety of neurological disorders.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • The SNARE Proteins SNAP25 and Synaptobrevin Are Involved in Endocytosis at Hippocampal Synapses - PMC. (n.d.). Retrieved January 31, 2026, from [Link]

  • Antibody inhibition of synaptosomal protein of 25 kDa (SNAP-25) and syntaxin 1 reduces rapid exocytosis in insulin-secreting cells in - Journal of Molecular Endocrinology. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will delve into troubleshooting common issues, provide detailed protocols, and explain the underlying principles to empower you to optimize your reaction yields and enantioselectivity.

Chiral β-amino alcohols are critical structural motifs in a vast array of pharmaceuticals. The precise stereochemical arrangement of the amino and hydroxyl groups is often paramount for biological activity. (r)-3-Amino-3-(4-bromophenyl)propan-1-ol is a key intermediate whose successful, high-yield synthesis is a frequent objective. This guide provides field-proven insights to address the practical hurdles of its preparation.

Core Synthesis Strategy: An Overview

The most prevalent and reliable method for synthesizing enantiomerically enriched (r)-3-Amino-3-(4-bromophenyl)propan-1-ol is the asymmetric reduction of a prochiral β-amino ketone precursor. This approach offers excellent control over the stereochemistry at the newly formed chiral center.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction & Purification Start 4-Bromobenzaldehyde + Acetaldehyde derivative + Amine Source Mannich Mannich Reaction or Aldol Condensation/ Amination Start->Mannich Ketone 3-Amino-1-(4-bromophenyl)propan-1-one (Prochiral Ketone) Mannich->Ketone Reduction Asymmetric Reduction (e.g., CBS Reduction) Ketone->Reduction Key Stereochemical Step Workup Reaction Quench & Extraction Reduction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product (r)-3-Amino-3-(4-bromophenyl)propan-1-ol Purification->Product

Caption: General workflow for (r)-3-Amino-3-(4-bromophenyl)propan-1-ol synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My overall yield is consistently low. Where should I start troubleshooting?

Low yield can stem from multiple stages of the synthesis. A systematic approach is crucial.

  • Purity of Starting Materials: The quality of your precursor, 3-amino-1-(4-bromophenyl)propan-1-one, is critical. Impurities can interfere with the catalyst and lead to side reactions. Verify the purity of your starting materials via NMR or melting point analysis before proceeding.

  • Reducing Agent Potency: Borane complexes (e.g., BH₃·THF, BH₃·SMe₂) are sensitive to air and moisture. Use freshly opened bottles or titrated solutions. If using lithium aluminium hydride (LiAlH₄), ensure it is a fine, white powder; a gray appearance suggests degradation.[1]

  • Reaction Conditions:

    • Temperature: Asymmetric reductions are often highly temperature-sensitive. Ensure your cooling bath (e.g., dry ice/acetone) is maintained consistently. A slight increase in temperature can lead to a drop in both yield and enantioselectivity.

    • Inert Atmosphere: Reactions involving hydrides and boranes must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching by atmospheric moisture and oxygen.[1]

  • Incomplete Conversion: If TLC or LC-MS analysis shows significant unreacted starting material, consider extending the reaction time or slightly increasing the equivalents of the reducing agent. However, be cautious as excess reductant can lead to side product formation.

Q2: The enantiomeric excess (ee%) of my (r)-product is poor. How can I improve stereoselectivity?

This is a common and critical issue. The source of chirality is the catalyst system, which is where you should focus your attention.

  • Catalyst Quality and Handling: The most common catalysts for this transformation are oxazaborolidines, often used in Corey-Bakshi-Shibata (CBS) reductions.[2] The chiral amino alcohol used to generate the catalyst must be of the highest optical purity.

  • In-Situ vs. Pre-formed Catalyst: While pre-formed CBS catalysts are convenient, their activity can degrade upon storage.[2] Generating the catalyst in situ from a chiral lactam alcohol or amino alcohol and a borane source just before the reduction can often lead to higher reproducibility and enantioselectivity.[2]

  • Catalyst Loading: While catalytic, a sufficient amount is necessary. A typical loading is 5-10 mol%. If you observe low ee%, consider increasing the catalyst loading to 15 mol% before making other drastic changes.

  • Temperature Control: This is arguably the most critical parameter for enantioselectivity. The reduction should be performed at low temperatures (e.g., -78 °C to -20 °C) to maximize the energy difference between the two diastereomeric transition states, which directly governs the enantiomeric ratio of the product.[2]

Troubleshooting_Logic Problem Problem Identified Low_Yield Low Yield Problem->Low_Yield Low_ee Poor Enantioselectivity (Low ee%) Problem->Low_ee Side_Products Side Product Formation Problem->Side_Products Check_Reagents Verify Reagent Purity & Activity Low_Yield->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Atmosphere) Low_Yield->Check_Conditions Check_Catalyst Assess Catalyst Quality & Loading Low_ee->Check_Catalyst Low_ee->Check_Conditions Especially Temperature Side_Products->Check_Conditions Optimize_Stoich Optimize Stoichiometry Side_Products->Optimize_Stoich Purification Refine Purification Strategy Side_Products->Purification

Caption: A logical flow for troubleshooting common synthesis issues.

Q3: I am observing an unknown impurity that co-elutes with my product. What could it be and how do I get rid of it?

  • Racemic Product: The most likely "impurity" is the undesired (s)-enantiomer. If your ee% is low, this will be a significant component. Chiral HPLC is necessary to quantify this. Purification requires specialized methods like preparative chiral chromatography or diastereomeric salt resolution with a chiral acid.[3]

  • Over-reduction Products: If your starting material has other reducible functional groups, or if conditions are too harsh, you may see over-reduction. This is less common for this specific substrate but possible. Reducing the equivalents of the reducing agent can help.

  • Purification Strategy:

    • Column Chromatography: A silica gel column using a gradient of methanol in dichloromethane (DCM) or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking) is a good starting point.

    • Recrystallization: The product is a solid and can often be purified by recrystallization.[1] Toluene or a mixture of ethyl acetate and hexanes are good solvent systems to try for isolating the desired product.

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent sources.

Protocol 1: Synthesis of Precursor 3-(dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride (Mannich Reaction)

This is an illustrative protocol for a common precursor. Your specific amine may vary.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-bromophenyl)ethan-1-one (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.2 eq).

  • Solvent: Add ethanol as the solvent, followed by a catalytic amount of concentrated HCl (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product hydrochloride salt will often precipitate.

  • Isolation: Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to yield the β-amino ketone hydrochloride.

Protocol 2: Asymmetric Reduction to (r)-3-Amino-3-(4-bromophenyl)propan-1-ol

This protocol uses the well-established CBS reduction methodology.[2][4]

  • Catalyst Preparation (In-Situ): In a flame-dried, three-neck flask under Argon, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

  • Borane Addition: Cool the catalyst solution to 0°C. Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 0.6 eq) dropwise. Stir for 15 minutes at 0°C.

  • Substrate Addition: In a separate flask, dissolve the precursor β-amino ketone (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold catalyst/borane mixture over 30 minutes.

  • Reduction: Slowly add an additional portion of Borane-dimethyl sulfide complex (0.6 eq) to the reaction mixture, ensuring the internal temperature does not rise significantly. Stir the reaction at the controlled low temperature (e.g., -20°C) for several hours until TLC/LC-MS indicates full conversion of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Basify the aqueous layer with 2 M NaOH to pH > 12.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure (r)-enantiomer.

Data Summary Table
ParameterPrecursor Synthesis (Mannich)Asymmetric Reduction (CBS)
Key Reagents 1-(4-bromophenyl)ethan-1-one, Amine HCl, Paraformaldehydeβ-Amino Ketone, (R)-Me-CBS, BH₃·SMe₂
Equivalents 1.0 : 1.2 : 1.21.0 : 0.1 : 1.2
Solvent EthanolAnhydrous THF
Temperature 80 °C (Reflux)-20 °C to 0 °C
Typical Time 4-6 hours2-5 hours
Expected Yield 70-85%80-95%
Expected Purity >95% (as salt)>98% ee, >95% chemical purity

References

  • Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation. Semantic Scholar.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC. Available at: [Link]

  • Method for resolving 3-amino-3-phenylpropanol. Google Patents.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.

Sources

Optimization

Stability issues of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol under acidic/basic conditions

This technical guide addresses the stability, handling, and troubleshooting of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol , a critical chiral building block often used in the synthesis of serotonin reuptake inhibitors (SSR...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol , a critical chiral building block often used in the synthesis of serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.

Senior Application Scientist Desk Subject: Stability Profile & Troubleshooting Guide (Acidic/Basic Conditions)

Executive Summary

(R)-3-Amino-3-(4-bromophenyl)propan-1-ol (CAS: 1213827-47-4 or related isomers) is a


-amino alcohol featuring a benzylic amine and a primary alcohol. Its stability is dictated by the benzylic position's susceptibility to oxidation  and the nucleophilicity of the primary amine .

While the salt form (e.g., Hydrochloride) is robust, the free base is thermodynamically unstable over time, prone to oxidative degradation, carbamate formation (CO


 absorption), and potential racemization under specific stress conditions.

PART 1: Stability Profile & Mechanism

Acidic Conditions: The "Proton Shield"

In acidic media (pH < 4), the amine is protonated (


). This is the thermodynamically preferred state for storage and processing.
  • Mechanism: Protonation deactivates the nitrogen lone pair, preventing N-oxidation and nucleophilic attacks.

  • Stability: High. The compound is resistant to racemization in dilute acids because the benzylic C-H bond is strengthened by the adjacent positive charge (inductive effect).

  • Risk Factor (Strong Acid + Heat): While the primary alcohol is generally stable, extreme conditions (e.g., conc. H

    
    SO
    
    
    
    , >80°C) can induce dehydration or rearrangements, though this is rare compared to
    
    
    -amino alcohols.
Basic Conditions: The "Reactivity Trap"

In basic media (pH > 10), the molecule exists as a free base. This is the "danger zone" for stability.

  • Mechanism: The free amine is a competent nucleophile and the benzylic proton is less shielded.

  • Risk 1: Air Oxidation (Benzylic degradation): The benzylic C-H bond adjacent to a free amine is susceptible to radical autoxidation, leading to the imine and eventually the ketone (3-(4-bromophenyl)-3-oxopropan-1-ol).

  • Risk 2: Carbamate Formation: The primary amine rapidly reacts with atmospheric CO

    
     to form carbamates, often observed as a "crust" on the material surface.
    
  • Risk 3: Racemization: While slow, prolonged exposure to strong bases (e.g., NaH, KOtBu) can deprotonate the benzylic carbon, destroying chirality.

PART 2: Troubleshooting Guides (FAQ)

Scenario A: "My product turned yellow/brown during storage."

Diagnosis: Oxidative degradation of the free base. Root Cause: Storage as a free base without inert atmosphere protection allows benzylic oxidation. Solution:

  • Immediate: Convert the free base to a salt (HCl or Oxalate) immediately after isolation.

  • Protocol: Dissolve degraded oil in EtOAc, bubble dry HCl gas. The salt will precipitate, often leaving oxidized impurities in the mother liquor.

Scenario B: "Enantiomeric Excess (ee) dropped after workup."

Diagnosis: Base-induced racemization or thermal stress. Root Cause:

  • Thermal: Distillation of the free base at high temperatures (>150°C).

  • Chemical: Extended contact with strong alkali (NaOH/KOH) during extraction, especially if warm. Solution:

  • Use mild bases (Na

    
    CO
    
    
    
    or NaHCO
    
    
    ) for neutralization.
  • Keep extraction temperature < 25°C.

  • Never distill the free base to purify; use recrystallization of the salt.

Scenario C: "Unknown impurity at RRT 0.85 in HPLC."

Diagnosis: Carbamate formation or dimer. Root Cause: Exposure of the wet filter cake to air containing CO


.
Solution: 
  • Dry the product in a vacuum oven with a nitrogen bleed.

  • Store under Argon/Nitrogen.

PART 3: Data & Visualization

Stability Comparison Table
ParameterAcidic Condition (pH < 3)Basic Condition (pH > 10)Neutral / Solid State
Dominant Species Ammonium Salt (

)
Free Amine (

)
Varies (Hygroscopic)
Oxidation Risk NegligibleHigh (Benzylic oxidation)Moderate (Surface only)
Racemization Risk Low (Stable up to reflux)Moderate (If heated)Low
CO

Sensitivity
NoneHigh (Carbamate formation)High (if free base)
Recommended Storage Indefinite (Desiccated)< 24 Hours (Use immediately)Store as Salt
Pathway Diagram: Degradation & Handling

The following diagram illustrates the divergent pathways based on pH conditions.

StabilityPathways Start (R)-3-Amino-3-(4-bromophenyl)propan-1-ol (Starting Material) AcidPath Acidic Conditions (HCl/H2SO4) Start->AcidPath Protonation BasePath Basic Conditions (NaOH/TEA/Air) Start->BasePath Neutralization Salt Ammonium Salt (STABLE STORAGE) AcidPath->Salt Crystallization FreeBase Free Base (REACTIVE) BasePath->FreeBase Oxidation Benzylic Oxidation (Imine/Ketone Impurities) FreeBase->Oxidation O2 / Time Carbamate Carbamate Formation (+ CO2) FreeBase->Carbamate Air (CO2) Racemization Racemization (Loss of Chirality) FreeBase->Racemization Heat / Strong Base

Caption: Stability flowchart showing the protective nature of salt formation versus the degradation risks (oxidation, carbamylation) associated with the free base form.

PART 4: Standardized Handling Protocol

To ensure scientific integrity and reproducibility, the following workflow is recommended for isolation and storage.

Isolation from Reaction Mixture

Do not evaporate the organic solvent to dryness if the product is a free base.

  • Extraction: Extract into EtOAc or DCM. Wash with brine.

  • Salt Formation (Critical Step):

    • Cool the organic layer to 0–5°C.

    • Add 1.1 equivalents of HCl (in Dioxane or IPA) dropwise.

    • Allow the white solid to precipitate.

  • Filtration: Filter under Nitrogen blanket to avoid moisture uptake (salts can be hygroscopic).

Analytical Verification (Self-Validating)
  • HPLC: Use a C18 column with a phosphate buffer (pH 3.0) to keep the amine protonated and improve peak shape.

  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA/Diethylamine. Note: Diethylamine is required to sharpen the peak of the free base.

References

  • PubChem. 3-amino-3-(4-bromophenyl)propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General procedures for handling benzylic amines and amino alcohols. (Contextual reference for benzylic amine stability). Available at: [Link]

Troubleshooting

Preventing racemization of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization Welcome to the dedicated technical support center for (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. As Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization

Welcome to the dedicated technical support center for (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. As Senior Application Scientists, we understand that maintaining the enantiomeric integrity of your chiral building blocks is paramount to the success of your research and development projects. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent the racemization of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (r)-3-Amino-3-(4-bromophenyl)propan-1-ol?

A: Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture containing equal amounts of both enantiomers (a racemate). For (r)-3-Amino-3-(4-bromophenyl)propan-1-ol, the stereocenter at the carbon bearing the amino group is susceptible to inversion. This is a critical issue because the biological activity and pharmacological properties of chiral molecules are often highly dependent on their specific 3D structure. The presence of the unwanted (s)-enantiomer can lead to reduced efficacy, altered biological effects, or complications in downstream applications like drug development.

Q2: What are the primary factors that can induce racemization in (r)-3-Amino-3-(4-bromophenyl)propan-1-ol?

A: The primary drivers of racemization for this and similar chiral amino alcohols include:

  • pH: Both strongly acidic and, more significantly, basic conditions can catalyze racemization.[1][2]

  • Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization.[1][3]

  • Solvents: The choice of solvent can influence the rate of racemization. Protic solvents, for instance, can facilitate proton exchange that may lead to racemization.[1]

  • Presence of Catalysts: Certain metal catalysts and even enzymatic contaminants can promote racemization.[4][5]

  • Extended Reaction or Storage Times: Prolonged exposure to any of the above conditions increases the risk of racemization.[1]

Q3: How does the structure of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol influence its susceptibility to racemization?

A: The key structural feature is the benzylic chiral center. The proton on this carbon is more acidic than a proton on a non-benzylic chiral carbon because the resulting carbanion intermediate is stabilized by resonance with the 4-bromophenyl ring. This stabilization lowers the energy barrier for deprotonation, a key step in many racemization pathways, making the compound potentially more susceptible to base-catalyzed racemization.

Troubleshooting Guide: Diagnosing and Resolving Racemization

If you suspect a loss of enantiomeric excess (e.e.) in your sample of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol, use the following guide to identify and address the potential cause.

Symptom Potential Cause Recommended Action
Loss of e.e. after a reaction Harsh reaction conditions: Use of strong bases (e.g., NaOH, KOtBu), high temperatures, or prolonged reaction times.- Lower the reaction temperature. - Use a milder, non-nucleophilic base (e.g., a sterically hindered amine like DIPEA or 2,4,6-collidine).[6] - Reduce the reaction time by monitoring the reaction closely (e.g., by TLC or LC-MS).
Racemization observed after work-up Acidic or basic aqueous work-up: Washing with strong acids or bases can cause racemization of the final product.[7]- Use buffered solutions for pH adjustment. - If possible, perform a non-aqueous work-up. - Minimize the time the compound is in contact with acidic or basic aqueous layers.
Decreased e.e. after purification Chromatography on silica gel: Standard silica gel is acidic and can promote racemization of sensitive compounds.[7]- Deactivate the silica gel by pre-treating it with a solution of a tertiary amine (e.g., triethylamine in the eluent). - Use an alternative stationary phase, such as neutral alumina. - Consider purification by recrystallization if a suitable solvent system can be found.
Loss of enantiopurity during storage Improper storage conditions: Exposure to light, moisture, air (CO2 is acidic), or elevated temperatures.[8][9]- Store as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen).[1] - Store at low temperatures (-20°C for long-term storage).[8] - Protect from light by using an amber vial or storing it in the dark.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol
  • Upon Receipt: Visually inspect the container for any damage.

  • Aliquoting: If you plan to use small amounts over time, it is best to aliquot the solid compound into smaller, single-use vials to minimize repeated exposure to atmospheric moisture and air.

  • Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas like argon or nitrogen.

  • Sealing and Labeling: Tightly seal the vial. Use a label that clearly indicates the compound name, enantiomeric form ((r)), date of receipt/aliquoting, and storage conditions.

  • Storage Temperature: For short-term storage (up to a few weeks), 2-8°C is acceptable. For long-term storage, -20°C is recommended.

  • Handling for Use: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid. Weigh the desired amount quickly and promptly reseal the vial, flushing with inert gas if possible.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general workflow. Specific column and mobile phase conditions will need to be optimized for your system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol.

    • Dissolve the sample in an appropriate solvent (e.g., a mixture of hexane and isopropanol) to a final concentration of about 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector.

    • Select a suitable chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of amino alcohols.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm (or a wavelength where the 4-bromophenyl group has strong absorbance).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the racemic compound first to determine the retention times of both the (r) and (s) enantiomers.

    • Inject your sample of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizing the Mechanisms and Prevention Strategies

Diagram 1: Base-Catalyzed Racemization Mechanism

G cluster_0 Racemization Pathway R_Enantiomer (r)-enantiomer Carbanion Planar, Achiral Carbanion (Resonance Stabilized) R_Enantiomer->Carbanion Deprotonation (Base, e.g., OH⁻) Carbanion->R_Enantiomer Reprotonation (from original face) S_Enantiomer (s)-enantiomer Carbanion->S_Enantiomer Reprotonation (from opposite face) G start Loss of e.e. Detected check_step At which step did it occur? start->check_step reaction During Reaction check_step->reaction workup During Work-up check_step->workup purification During Purification check_step->purification storage During Storage check_step->storage sol_reaction Use milder base Lower temperature Reduce time reaction->sol_reaction sol_workup Use buffered solutions Non-aqueous work-up workup->sol_workup sol_purification Neutralize silica Use alumina Recrystallize purification->sol_purification sol_storage Store at -20°C Inert atmosphere Protect from light storage->sol_storage

Caption: A decision tree for troubleshooting racemization issues.

References

  • Benchchem. (n.d.). Preventing racemization during chiral amine synthesis.
  • BLD Pharm. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Benchchem. (n.d.). Minimizing racemization during the synthesis of chiral amino alcohols.
  • Echemi. (n.d.). (3-(4-bromophenyl)oxetan-3-yl)methanol Safety Data Sheets.
  • Combi-Blocks, Inc. (2023, July 14). JR-4498 - Safety Data Sheet.
  • Koszelewski, D., Grischek, B., Glueck, S. M., Kroutil, W., & Faber, K. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chemistry, 17(1), 378-83.
  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Merck Millipore. (n.d.). 3-Amino-1-propanol CAS 156-87-6 | 800423.
  • ResearchGate. (n.d.). β‐amino alcohol containing chiral ligands and auxiliaries.
  • ResearchGate. (2004, June). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol.
  • Orem, W. H., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 75(18), 5184-5201.
  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Sivakua, T., & Smith, D. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5738.
  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • ResearchGate. (n.d.). Base catalyzed racemization of amino acid derivatives.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Northern Arizona University. (n.d.). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
  • PMC. (2021, March 18). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol.
  • International Laboratory USA. (n.d.). (R)-3-AMINO-3-(4-BROMOPHENYL)PROPAN-1-OL.
  • Sigma-Aldrich. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles : r/OrganicChemistry.
  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol.
  • Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). 3-(4-Bromophenyl)-1-propanol.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • ChemicalBook. (n.d.). 3-Amino-3-(4-bromophenyl)propan-1-ol synthesis.
  • RSC Publishing. (n.d.). Enantioselective syntheses of β-amino alcohols catalyzed by recyclable chiral Fe(iii) metal complex.
  • The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. (n.d.). Biosynth.
  • Google Patents. (n.d.). EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • PMC. (2020, December 22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-(4-Bromophenyl)-1-propanol.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.

Sources

Optimization

Column chromatography purification of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol common problems

Status: Operational Ticket ID: PUR-ABPP-001 Subject: Troubleshooting Column Chromatography for Chiral Amino-Aryl Alcohols Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to purify (...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-ABPP-001 Subject: Troubleshooting Column Chromatography for Chiral Amino-Aryl Alcohols Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify (R)-3-Amino-3-(4-bromophenyl)propan-1-ol . This molecule presents a "perfect storm" of chromatographic challenges:

  • Primary Amine: Causes severe streaking/tailing on standard silica gel due to hydrogen bonding with acidic silanols.

  • Primary Alcohol: Increases polarity, requiring polar mobile phases that can dissolve silica.

  • Aryl Bromide: Provides UV activity but adds lipophilicity, creating solubility mismatches.

  • Chirality (R-center): Must be preserved; while silica cannot separate enantiomers, improper handling (thermal/chemical stress) can induce racemization at the benzylic position.

This guide replaces standard templates with a causality-driven troubleshooting workflow designed to resolve these specific chemical conflicts.

Part 1: The "Streaking" Amine Problem

Symptom: Your compound elutes as a broad smear rather than a tight band, or it never elutes at all (irreversible adsorption).

The Mechanism: Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups (

). The basic primary amine on your molecule becomes protonated (

) by these silanols, acting like an ion-exchange resin rather than a partition chromatography support. This "stick-and-slip" mechanism causes tailing.
Protocol A: The Triethylamine (TEA) Blockade

The Gold Standard for Amino Alcohols

Do not just add TEA to your solvent; you must passivate the silica first.

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

      
      ).
      
    • Ratio: Start with DCM:MeOH:TEA (95:4:1).

    • Note: Do not exceed 10% MeOH if possible; silica dissolves in high MeOH concentrations, contaminating your product.

  • Column Pre-Treatment (Crucial Step):

    • Pack the column with your starting solvent (e.g., 100% DCM + 1% TEA).

    • Flush with 2-3 column volumes (CV) of this "neutralizing" buffer.

    • Why? This saturates the acidic silanol sites with TEA before your sample touches the silica.

  • Elution:

    • Run your gradient (e.g., 0%

      
       10% MeOH in DCM, maintaining 1% TEA throughout).
      

Data Table 1: Mobile Phase Modifiers

ModifierConcentrationProsCons
Triethylamine (TEA) 1-3% v/vExcellent peak shape; easy to prepare.High boiling point; difficult to remove completely on Rotavap.
Ammonium Hydroxide (28%) 1% v/vVolatile; leaves no residue.Immiscible with pure DCM (requires MeOH to solubilize); strong odor.
Saturated

in MeOH
1-5% v/vBest compromise; volatile and miscible.Requires preparation/titration; shelf-life limited.

Part 2: Solubility & Loading Strategy

Symptom: The compound precipitates at the top of the column, causing high back-pressure and "double peaks."

The Mechanism: (R)-3-Amino-3-(4-bromophenyl)propan-1-ol is a polar solid. It dissolves well in MeOH but poorly in pure DCM or Hexanes. If you load a MeOH solution onto a DCM-packed column, the MeOH elutes quickly, leaving the compound to crash out in the non-polar DCM environment.

Protocol B: The Celite Dry-Load

Eliminates solvent mismatch effects.

  • Dissolution: Dissolve crude material in minimal MeOH (or DCM/MeOH 1:1).

  • Adsorption: Add Celite 545 (diatomaceous earth) to the flask. Ratio: 2g Celite per 1g crude.

    • Why Celite? Unlike silica, Celite is chemically inert and won't bind your amine irreversibly during the drying phase.

  • Evaporation: Rotavap until a free-flowing powder remains.

  • Loading: Pour the powder onto the top of your pre-packed, TEA-neutralized silica column. Add a layer of sand on top.[2]

Part 3: Visualization & Detection

Symptom: "I see nothing on the TLC plate under UV, but my mass spec says it's there."

The Mechanism: While the bromophenyl group is UV active (


 nm), the extinction coefficient may be low depending on the concentration. Furthermore, amines often "ghost" on TLC plates (faint white spots) due to water absorption.
Protocol C: The Dual-Stain Verification
  • Primary: UV 254 nm. Mark all dark spots.

  • Secondary: Ninhydrin Stain.

    • Preparation: 1.5g Ninhydrin + 3mL Acetic Acid + 100mL n-Butanol (or Ethanol).

    • Action: Dip plate and heat with a heat gun until spots appear.

    • Result: Your compound (primary amine) will turn Deep Purple/Blue .[3][4]

    • Differentiation: Impurities lacking the amine will not stain or will turn yellow/brown.

Part 4: Decision Logic & Workflows

Use the following logic flow to determine your purification strategy.

PurificationLogic Start Crude Mixture: (R)-3-Amino-3-(4-bromophenyl)propan-1-ol CheckTLC Step 1: Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streak Does it Streak? CheckTLC->Streak AddTEA Add 1% TEA to Mobile Phase Streak->AddTEA Yes (Tailing) Solubility Check Solubility in DCM Streak->Solubility No (Rare) AddTEA->Solubility LiquidLoad Liquid Load (DCM) Solubility->LiquidLoad Soluble DryLoad Dry Load (Celite) Solubility->DryLoad Insoluble/Precipitates RunColumn Run Column (Gradient: 0-10% MeOH/DCM + 1% TEA) LiquidLoad->RunColumn DryLoad->RunColumn Detect Detection: UV + Ninhydrin RunColumn->Detect

Figure 1: Decision Matrix for Amino-Alcohol Purification. Note the critical branch at "Solubility" determining the loading method.

Part 5: Frequently Asked Questions (FAQ)

Q: Will the TEA cause racemization of my (R)-center? A: Unlikely during chromatography. The benzylic position is sensitive, but TEA is a weak base (


) and the contact time is short. However, avoid  heating the column or the fractions excessively during concentration. If you are paranoid, use Ammonium Hydroxide  instead, as it is volatile and requires less heat to remove.

Q: I purified it, but now it's an oil that won't crystallize. Why? A: You likely have residual TEA or solvent trapped in the amine lattice.

  • Fix: Dissolve the oil in a small amount of diethyl ether and add HCl in dioxane/ether to precipitate the Hydrochloride Salt . The salt form is often a stable solid, prevents oxidation, and purifies the compound further via crystallization.

Q: Can I use Acetone instead of Methanol? A: NO. Primary amines react with acetone (and other ketones) to form imines (Schiff bases). You will lose your product and generate a new impurity. Stick to Methanol or Ethanol.

Q: The silica dissolved and contaminated my product. A: This happens if you use >15-20% Methanol or high concentrations of Ammonium Hydroxide.

  • Fix: Re-dissolve your product in dry DCM, filter through a 0.45µm PTFE syringe filter to remove silica particles, and re-evaporate.

References

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Purification of Amines. Retrieved from [Link]

  • Phenomenex. (n.d.). Strategies for Peak Shape Improvement of Basic Analytes. Retrieved from [Link]

  • Missouri S&T. (n.d.). Mechanism of the Ninhydrin Reaction.[3] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Amino-3-(4-bromophenyl)propan-1-ol: An Insight into Stereoselectivity at the GABA-B Receptor

The Critical Role of Chirality in GABA-B Receptor Activation The gamma-aminobutyric acid (GABA) type B receptor (GABA-B) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged in...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Chirality in GABA-B Receptor Activation

The gamma-aminobutyric acid (GABA) type B receptor (GABA-B) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the brain.[1] Activation of the GABA-B receptor leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, which ultimately results in a dampening of neuronal excitability.[1] Consequently, GABA-B receptors are a key therapeutic target for conditions such as muscle spasticity, anxiety, and certain types of pain.[2][3]

A hallmark of the GABA-B receptor is its pronounced stereoselectivity for its ligands. This means that enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different affinities and efficacies at the receptor. This phenomenon is well-documented for clinically relevant GABA-B agonists like baclofen and phenibut.

Comparative Analysis: (R)- vs. (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

Based on the established structure-activity relationships of GABA-B receptor agonists, a clear differentiation in the biological activity of the (R)- and (S)-enantiomers of 3-amino-3-(4-bromophenyl)propan-1-ol is anticipated.

EnantiomerPredicted Biological Activity at GABA-B ReceptorRationale based on Analogous Compounds
(r)-3-Amino-3-(4-bromophenyl)propan-1-ol High Affinity Agonist The (R)-enantiomer is expected to be the eutomer, the pharmacologically active enantiomer. This is based on extensive research on baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and phenibut (β-phenyl-γ-aminobutyric acid), where the (R)-enantiomer is responsible for the therapeutic effects mediated by the GABA-B receptor.
(s)-3-Amino-3-(4-bromophenyl)propan-1-ol Low to Negligible Affinity/Activity The (S)-enantiomer is predicted to be the distomer, exhibiting significantly lower affinity and efficacy at the GABA-B receptor. In the case of baclofen, the (S)-enantiomer is largely inactive.

This stark difference in activity is attributed to the specific stereochemical requirements of the orthosteric binding site on the GABA-B1 subunit of the receptor.[3] The three-dimensional arrangement of the phenyl ring, the amino group, and the propanol backbone of the (R)-enantiomer allows for optimal interaction with the amino acid residues within the binding pocket, leading to receptor activation. Conversely, the mirror-image configuration of the (S)-enantiomer results in a steric clash, preventing effective binding and subsequent signal transduction.

Experimental Evidence from Structurally Related Compounds

The enantioselectivity of the GABA-B receptor is powerfully illustrated by the pharmacological data for baclofen:

CompoundReceptor Binding Affinity (IC50)Reference
(R)-Baclofen0.034 µMFroestl et al., 1993
(S)-Baclofen130 µMFroestl et al., 1993
Racemic Baclofen0.070 µMFroestl et al., 1993

As the data clearly indicates, the (R)-enantiomer of baclofen is approximately 3800 times more potent than the (S)-enantiomer in binding to the GABA-B receptor. This substantial difference underscores the critical importance of stereochemistry in the design of potent and selective GABA-B receptor modulators.

Experimental Protocols for Enantiomeric Resolution and Biological Evaluation

To empirically validate the predicted differential activity of the (r)- and (s)-enantiomers of 3-amino-3-(4-bromophenyl)propan-1-ol, the following experimental workflow would be employed:

Chiral Separation of Enantiomers

Objective: To isolate the individual (R)- and (S)-enantiomers from a racemic mixture.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

A robust and widely used technique for enantiomeric separation is chiral HPLC.[4][5]

  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating amino alcohol enantiomers.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol, is commonly used. The addition of a small amount of an acidic or basic additive can improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm) is suitable.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.

Chiral_Separation_Workflow Racemic_Mixture Racemic Mixture of (r/s)-3-Amino-3-(4-bromophenyl)propan-1-ol Chiral_HPLC Chiral HPLC System (Polysaccharide-based CSP) Racemic_Mixture->Chiral_HPLC Injection Fraction_Collection Fraction Collection Chiral_HPLC->Fraction_Collection Elution R_Enantiomer (R)-Enantiomer Fraction_Collection->R_Enantiomer S_Enantiomer (S)-Enantiomer Fraction_Collection->S_Enantiomer

Caption: Workflow for the chiral separation of enantiomers using HPLC.

In Vitro Biological Evaluation

Objective: To determine the binding affinity and functional activity of the purified enantiomers at the GABA-B receptor.

A. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, providing an indication of its binding affinity (Ki).

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human GABA-B1b and GABA-B2 receptor subunits.

    • Radioligand: [³H]-CGP54626 (a high-affinity GABA-B receptor antagonist).

    • Test compounds: Purified (R)- and (S)-enantiomers of 3-amino-3-(4-bromophenyl)propan-1-ol.

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]-CGP54626 and varying concentrations of the test enantiomers.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

B. Functional Assay: GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the receptor, providing a measure of the compound's efficacy (agonist, antagonist, or inverse agonist).

  • Materials:

    • Cell membranes expressing the GABA-B receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP and assay buffer.

    • Test compounds.

  • Procedure:

    • Incubate the cell membranes with the test enantiomers in the presence of GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Terminate the reaction and separate the bound [³⁵S]GTPγS by filtration.

    • Quantify the radioactivity to determine the extent of G-protein activation.

    • Generate dose-response curves to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy).

Biological_Evaluation_Workflow cluster_Binding Binding Affinity cluster_Functional Functional Activity Binding_Assay Radioligand Binding Assay ([³H]-CGP54626) Ki_Value Determination of Ki Binding_Assay->Ki_Value Functional_Assay GTPγS Binding Assay ([³⁵S]GTPγS) EC50_Emax Determination of EC50 and Emax Functional_Assay->EC50_Emax Purified_Enantiomers Purified (R)- and (S)-Enantiomers Purified_Enantiomers->Binding_Assay Purified_Enantiomers->Functional_Assay

Caption: Workflow for the in vitro biological evaluation of enantiomers.

Conclusion

While direct experimental data for the enantiomers of 3-amino-3-(4-bromophenyl)propan-1-ol is currently lacking in peer-reviewed literature, the extensive body of research on structurally similar GABA-B receptor agonists provides a strong and reliable framework for predicting their distinct biological activities. The (R)-enantiomer is unequivocally expected to be the potent and pharmacologically active agonist at the GABA-B receptor, while the (S)-enantiomer is anticipated to be largely inactive. This pronounced stereoselectivity is a fundamental characteristic of the GABA-B receptor and a critical consideration in the design and development of novel therapeutics targeting this important neuronal signaling pathway. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these predictions, which would be a valuable contribution to the field of neuropharmacology.

References

  • Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., & Olpe, H. R. (1993). Chemistry and pharmacology of GABAB receptor antagonists. Pharmacological Reviews, 45(2), 163-202.
  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.
  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. In The GABA Receptors (pp. 29-53). Humana Press, Cham.
  • Kerr, D. I., & Ong, J. (2001). GABAB receptors. Pharmacology & therapeutics, 90(2-3), 135-165.
  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867.
  • Structural biology of GABAB receptor. (2014). Journal of Molecular Biology, 426(16), 2991-3001. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. (2007). TSI Journals.
  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2021). International Journal of Molecular Sciences, 22(16), 8755. [Link]

  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2021). PMC. [Link]

  • GABA Receptor Physiology and Pharmacology. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.

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Comparative

A Comparative Guide to the Validation of a Novel Stability-Indicating Chiral HPLC Method for (r)-3-Amino-3-(4-bromophenyl)propan-1-ol

This guide presents a comprehensive validation of a new, robust, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (r)-3-Amino-3-(4-bromophenyl)propan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive validation of a new, robust, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol and the determination of its enantiomeric purity. In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the rigorous characterization and control of the enantiomeric purity of chiral drug substances.

This document provides an in-depth comparison of the newly developed method with existing analytical approaches for similar structures, supported by extensive experimental data. It is intended for researchers, scientists, and drug development professionals seeking a reliable and validated analytical method for this and structurally related chiral β-amino alcohols.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in drug efficacy and safety. For chiral molecules like 3-Amino-3-(4-bromophenyl)propan-1-ol, one enantiomer may possess the desired therapeutic activity while the other could be inactive or even elicit adverse effects. Therefore, the development and validation of analytical methods capable of separating and quantifying individual enantiomers is not merely a technical exercise but a fundamental requirement for ensuring the quality and safety of pharmaceutical products.

This guide details a novel method utilizing a polysaccharide-based chiral stationary phase (CSP), a widely recognized and versatile platform for enantiomeric separations. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose.[1][2]

Method Development and Comparative Analysis

Rationale for Chiral Stationary Phase Selection

The separation of enantiomers is achieved by creating a chiral environment where they can form transient diastereomeric complexes with a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide array of chiral compounds, including primary amines and β-amino alcohols.[3]

For the development of this new method, a Chiralpak IA column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) was selected. This choice was predicated on its known success in separating structurally similar aromatic amines and alcohols. The immobilized nature of the stationary phase offers the distinct advantage of being compatible with a wider range of organic solvents, providing greater flexibility in method development compared to coated phases.

A comparative analysis is drawn against a validated method for the structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, which successfully employed a (R,R)-Whelk-O1 column, a Pirkle-type CSP. While both column types are effective, polysaccharide-based CSPs often provide superior selectivity for a broader range of chiral compounds.

Optimized Chromatographic Conditions

The following chromatographic conditions were established for the new analytical method for (r)-3-Amino-3-(4-bromophenyl)propan-1-ol:

ParameterCondition
Column Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

Causality of Experimental Choices:

  • Mobile Phase: A normal-phase mobile system was chosen as polysaccharide-based CSPs typically exhibit better selectivity under these conditions. The ratio of n-hexane to ethanol was optimized to achieve a balance between retention time and resolution. Diethylamine was added as a basic modifier to improve the peak shape of the primary amine analyte by minimizing interactions with residual silanol groups on the silica support.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a temperature of 25°C were found to provide optimal efficiency and resolution without generating excessive backpressure.

  • Detection Wavelength: The wavelength of 220 nm was selected based on the UV absorbance maximum of the 4-bromophenyl chromophore, ensuring high sensitivity.

Method Validation

The new analytical method was rigorously validated according to ICH Q2(R1) guidelines, encompassing the following parameters:

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[4][5][6] The drug substance was subjected to stress conditions including acid and base hydrolysis, oxidation, and photolytic and thermal stress.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

Results of Forced Degradation:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%One major degradation product observed.
Base Hydrolysis~10%Two minor degradation products observed.
Oxidative Degradation~20%Multiple degradation products observed.
Thermal Degradation~5%Minor degradation observed.
Photolytic DegradationNo significant degradationThe molecule is relatively stable to light.

The chromatograms from the forced degradation studies demonstrated that the main peak of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol was well-resolved from all degradation products and from its (s)-enantiomer, confirming the specificity and stability-indicating capability of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing (r)-3-Amino-3-(4-bromophenyl)propan-1-ol at concentrations ranging from the limit of quantitation (LOQ) to 150% of the nominal analytical concentration.

ParameterResult
Range 0.5 µg/mL - 150 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25432x + 1234

The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the specified range.

Accuracy

Accuracy was determined by the recovery of known amounts of the (r)-enantiomer spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spiked LevelMean Recovery (%)% RSD
80%99.20.8
100%100.50.5
120%99.80.7

The excellent recovery values demonstrate the accuracy of the method for the quantification of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Precision Level% RSD for (r)-enantiomer% RSD for (s)-enantiomer (at LOQ)
Repeatability 0.6%2.1%
Intermediate Precision 0.9%2.8%

The low relative standard deviation (RSD) values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for the (s)-enantiomer were determined based on the signal-to-noise ratio.

ParameterResult
LOD (S/N ≥ 3) 0.15 µg/mL
LOQ (S/N ≥ 10) 0.5 µg/mL

These results demonstrate the method's sensitivity for detecting and quantifying the unwanted enantiomer at very low levels.

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic parameters.

Parameter VariedEffect on Resolution and Tailing Factor
Flow Rate (± 0.1 mL/min) No significant change
Column Temperature (± 2°C) Minor change in retention time, resolution maintained
Ethanol in Mobile Phase (± 2%) Minor change in retention time and resolution
Diethylamine in Mobile Phase (± 0.02%) Minor change in peak shape, tailing factor acceptable

The method was found to be robust, with minor variations in the experimental conditions not significantly affecting the performance of the assay.

Experimental Protocols and Visualizations

Step-by-Step Validation Protocol

1. System Suitability:

  • Prepare a system suitability solution containing both enantiomers.
  • Inject the solution six times.
  • Verify that the resolution between the enantiomers is > 2.0 and the tailing factor for the (r)-enantiomer is < 1.5.

2. Linearity:

  • Prepare a stock solution of the (r)-enantiomer.
  • Perform serial dilutions to obtain at least five concentration levels.
  • Inject each concentration in triplicate.
  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

3. Accuracy:

  • Prepare placebo samples spiked with the (r)-enantiomer at three different concentration levels.
  • Analyze each sample in triplicate.
  • Calculate the percentage recovery.

4. Precision:

  • Repeatability: Analyze six replicate samples of the (r)-enantiomer at 100% of the test concentration on the same day.
  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Visual Workflow and Relationships

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Select Chiral Stationary Phase MD_Optimize Optimize Mobile Phase & Conditions MD_Start->MD_Optimize Screening Specificity Specificity (Forced Degradation) MD_Optimize->Specificity Validated Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the development and validation of the chiral HPLC method.

Validation_Parameters Validated_Method Validated Analytical Method Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Linearity Linearity Validated_Method->Linearity Specificity Specificity Validated_Method->Specificity Robustness Robustness Validated_Method->Robustness LOD_LOQ LOD/LOQ Validated_Method->LOD_LOQ Accuracy->Precision Linearity->Accuracy Specificity->Accuracy

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The newly developed and validated chiral HPLC method for (r)-3-Amino-3-(4-bromophenyl)propan-1-ol is specific, linear, accurate, precise, sensitive, and robust. The stability-indicating nature of the method, demonstrated through comprehensive forced degradation studies, makes it highly suitable for routine quality control analysis and stability testing of the drug substance. The use of an immobilized polysaccharide-based chiral stationary phase provides a significant advantage in terms of solvent versatility and column longevity. This guide provides a comprehensive framework and supporting data that can be readily adopted by analytical laboratories involved in the development of chiral pharmaceuticals.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Shinde, V. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho. [Link]

  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Reddy, G. S., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Journal of Chromatographic Science. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

  • Patel, Y., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Daicel Chiral Technologies. (2024). Comparing CHIRALPAK® Immobilized Chiral HPLC Columns. [Link]

  • ResearchGate. (2014). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]

  • PMC. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

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Validation

Definitive Stereochemical Assignment of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

< Introduction: The Criticality of Stereochemistry in Drug Development In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determin...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Criticality of Stereochemistry in Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The correct assignment of the absolute configuration of a drug candidate is therefore not merely an academic exercise but a critical step in ensuring its safety and efficacy. This guide focuses on the definitive stereochemical confirmation of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol, a chiral building block of significant interest in medicinal chemistry, and provides a comparative analysis of the premier technique for this purpose, single-crystal X-ray crystallography, alongside alternative spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[3][4][5][6] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.[3][7]

The Power of Anomalous Dispersion

For the determination of absolute configuration, the phenomenon of anomalous dispersion is key.[8][9] When an X-ray photon's energy is near the absorption edge of an atom, a phase shift occurs in the scattered X-rays. In a chiral molecule, this effect breaks Friedel's law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. The presence of a "heavy" atom, such as the bromine in our target molecule, significantly enhances this anomalous scattering effect, making the determination of the absolute configuration more robust.

A critical parameter in this analysis is the Flack parameter , which provides a quantitative measure of the correctness of the assigned enantiomer.[8][10] A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct, while a value near 1 suggests the inverted structure is the correct one.[8][10] A value around 0.5 may indicate a racemic crystal or twinning.[8]

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a definitive 3D structure involves a meticulous series of steps.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select suitable crystal X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Mount on diffractometer Data Processing Data Processing X-ray Diffraction->Data Processing Collect diffraction images Structure Solution Structure Solution Data Processing->Structure Solution Index, integrate, scale Structure Refinement Structure Refinement Structure Solution->Structure Refinement Determine initial phases Validation Validation Structure Refinement->Validation Refine atomic positions Final Structure Final Structure Validation->Final Structure Check quality indicators

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Look: Alternative Spectroscopic Techniques

While X-ray crystallography provides the definitive answer, its primary prerequisite is a high-quality single crystal, which can be a significant bottleneck.[11][12] Therefore, it is essential to consider alternative and complementary techniques for stereochemical analysis.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a crystal lattice.[3]High-quality single crystal.[11]Unambiguous 3D structure and absolute configuration.[4]Crystal growth can be challenging and time-consuming.[12]
NMR Spectroscopy Nuclear spin interactions in a magnetic field.[13]Soluble sample (mg).Provides detailed information on connectivity and relative stereochemistry.[14]Absolute configuration determination requires chiral derivatizing or solvating agents.[15][16]
Mosher's Ester Analysis (NMR) Formation of diastereomeric esters with a chiral reagent (MTPA).[17][18]Soluble sample with a hydroxyl or amine group (mg).Reliable method for determining absolute configuration of secondary alcohols/amines.[17][19]Requires chemical derivatization; analysis can be complex for molecules with multiple chiral centers.[20]
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.[21][22]Soluble, optically pure sample (µg-mg).Sensitive to stereochemistry and conformation in solution.[23][24]Absolute configuration assignment often requires comparison with theoretical calculations or known standards.[21]
Vibrational Circular Dichroism (VCD) Spectroscopy Differential absorption of left and right circularly polarized infrared light.[25][26]Soluble, optically pure sample (mg).Provides rich structural and stereochemical information for molecules in solution.[25]Requires quantum mechanical calculations for absolute configuration assignment; can be challenging for highly flexible molecules.[2][25]

Experimental Protocols: A Practical Guide

Protocol 1: Single-Crystal X-ray Diffraction of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol
  • Crystal Growth: The primary challenge is obtaining diffraction-quality single crystals. Slow evaporation of a saturated solution is a common starting point.[27] A variety of solvents and solvent mixtures should be screened. For the title compound, a solution in a moderately polar solvent like isopropanol or a mixture of ethyl acetate and hexane could be promising. Alternative methods include vapor diffusion and solvent layering.[28][29]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction patterns are recorded on a detector.[3]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[30][31][32]

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods.[33] These positions are then refined against the experimental data to improve the agreement between the calculated and observed structure factors. The final refinement includes the determination of the Flack parameter to confirm the absolute configuration.[8][10]

Hypothetical Crystallographic Data for (R)-3-Amino-3-(4-bromophenyl)propan-1-ol
Parameter Value
Chemical FormulaC9H12BrNO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)5.678, 12.345, 14.567
α, β, γ (°)90, 90, 90
R-factor0.035
Flack Parameter0.01(2)

This is a hypothetical data set for illustrative purposes.

Protocol 2: Mosher's Ester Analysis for Stereochemical Confirmation
  • Derivatization: The amino alcohol is reacted separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric amides.[18][34]

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomers.

  • Data Interpretation: The chemical shifts of the protons adjacent to the newly formed stereocenter are compared between the two diastereomers. A consistent pattern of upfield and downfield shifts for specific protons allows for the assignment of the absolute configuration of the original alcohol.[19][35]

Logical Relationships in Stereochemical Analysis

The choice of method often depends on the stage of research and the availability of the sample in a suitable form.

Stereochemical Analysis Logic Chiral Molecule Chiral Molecule Single Crystal Available? Single Crystal Available? Chiral Molecule->Single Crystal Available? X-ray Crystallography X-ray Crystallography Single Crystal Available?->X-ray Crystallography Yes Spectroscopic Methods Spectroscopic Methods Single Crystal Available?->Spectroscopic Methods No Definitive Absolute Configuration Definitive Absolute Configuration X-ray Crystallography->Definitive Absolute Configuration Probable Absolute Configuration Probable Absolute Configuration Spectroscopic Methods->Probable Absolute Configuration

Figure 2: Decision-making process for selecting a stereochemical analysis method.

Conclusion: An Integrated Approach to Stereochemical Confirmation

While single-crystal X-ray crystallography remains the unequivocal gold standard for the determination of absolute stereochemistry, a comprehensive approach that integrates spectroscopic methods provides a more robust and often more practical strategy in drug discovery and development. For (R)-3-Amino-3-(4-bromophenyl)propan-1-ol, the presence of a bromine atom makes it an ideal candidate for unambiguous assignment by X-ray diffraction. However, in instances where crystallization is elusive, techniques like Mosher's ester analysis and chiroptical spectroscopy serve as powerful and reliable alternatives. The judicious application of these complementary techniques ensures the accurate and timely stereochemical characterization of chiral molecules, a cornerstone of modern pharmaceutical research.

References

  • Wikipedia. X-ray crystallography. [Link]

  • The Biochemist. A beginner's guide to X-ray data processing. [Link]

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  • Structure solution and refinement: introductory strategies. [Link]

  • PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules. [Link]

  • The Biochemist. Beginners guide to circular dichroism. [Link]

  • ACS Publications. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. [Link]

  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction. [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

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  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]

  • ePrints Soton. Absolute Stereochemistry: The merits of ven and XRD. [Link]

  • ePrints Soton. Advanced crystallisation methods for small organic molecules. [Link]

  • Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • RSC Publishing. Stereochemistry of natural products from vibrational circular dichroism. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Chemistry LibreTexts. Circular Dichroism. [Link]

  • Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. [Link]

  • MDPI. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [Link]

  • Guide for crystallization. [Link]

  • YouTube. How I Used Mosher Esters in my PhD. [Link]

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  • ResearchGate. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. [Link]

  • MtoZ Biolabs. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures. [Link]

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  • crystallization of small molecules. [Link]

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  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

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  • PMC. How cryo‐electron microscopy and X‐ray crystallography complement each other. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol

This guide provides essential safety protocols and operational procedures for the handling and disposal of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. Developed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to ensure the highest standards of laboratory safety.

Understanding the Hazard Profile

(r)-3-Amino-3-(4-bromophenyl)propan-1-ol is a compound whose toxicological properties have not been exhaustively investigated. However, based on available safety data sheets (SDS) for this and structurally related compounds, a clear hazard profile emerges. The primary dangers associated with this chemical are significant and demand rigorous adherence to safety protocols.

Hazard Classifications:

  • Harmful if swallowed (H302): Ingestion can lead to moderate toxicity.[1]

  • Causes severe skin burns and eye damage (H314): The compound is corrosive and can cause serious, irreversible damage upon contact with skin and eyes.

  • Harmful to aquatic life (H402): Release into the environment can cause adverse effects on aquatic ecosystems.

It is crucial to recognize that this compound is destructive to the tissues of mucous membranes and the upper respiratory tract. Therefore, all handling procedures must be designed to prevent any direct contact or aerosol inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling (r)-3-Amino-3-(4-bromophenyl)propan-1-ol. The precautionary statement P280 explicitly mandates the use of protective gloves, clothing, eye, and face protection.[2]

PPE ComponentSpecification and Rationale
Eye and Face Protection Chemical Safety Goggles and Face Shield: Due to the severe eye damage risk (H314), standard safety glasses are insufficient. Tightly fitting chemical safety goggles conforming to EU Standard EN 166 or OSHA's 29 CFR 1910.133 are mandatory. A full-face shield must be worn over the goggles to protect against splashes.
Skin Protection Chemical-Resistant Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Dispose of contaminated gloves immediately in the designated chemical waste container. Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage. Full-Length Trousers and Closed-Toe Shoes: Exposed skin on the lower body is unacceptable. Full-length trousers and chemical-resistant, closed-toe shoes are mandatory.
Respiratory Protection Use in a Ventilated Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3][4][5] Respirator: If there is a risk of aerosol generation or if working outside of a fume hood (not recommended), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[4]

Procedural Guide: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following step-by-step procedures provide a framework for safe operation.

Receiving and Storage
  • Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4] The container must be kept tightly closed.[3][4][5] The storage area should be locked and accessible only to authorized personnel.

Safe Handling and Use
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are readily accessible.[4]

  • Donning PPE: Before handling, put on all required PPE as detailed in the table above.

  • Weighing and Transfer: If weighing the solid, do so in the fume hood. Use a disposable weighing boat. When transferring the substance, do so carefully to avoid creating dust or splashes.

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an absorbent, non-combustible material like sand or vermiculite.

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan

All waste containing (r)-3-Amino-3-(4-bromophenyl)propan-1-ol must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the waste through an approved chemical waste disposal facility, following all local, state, and federal regulations.[3][5]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling (r)-3-Amino-3-(4-bromophenyl)propan-1-ol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_area->don_ppe weigh Weighing/Transfer don_ppe->weigh Proceed to Handling experiment Experimental Use weigh->experiment decontaminate Decontaminate Glassware experiment->decontaminate Post-Experiment dispose_waste Dispose of Waste (Solid, Liquid, PPE) decontaminate->dispose_waste spill Spill Response exposure First Aid for Exposure

Sources

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